molecular formula C16H25N5O B5889194 N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B5889194
M. Wt: 303.40 g/mol
InChI Key: ISHMLBFZXDRYDP-UHFFFAOYSA-N
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Description

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with tetramethyl groups, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution with Tetramethyl Groups: The piperidine ring is then substituted with tetramethyl groups to enhance its stability.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Hydroxylamines.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-15(2)8-10(9-16(3,4)21-15)17-20-14(22)13-11-6-5-7-12(11)18-19-13/h21H,5-9H2,1-4H3,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHMLBFZXDRYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=NNC3=C2CCC3)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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